
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydropyran moiety, and a carbamoyl group
Méthodes De Préparation
The synthesis of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran moiety and exhibit similar chemical properties.
Cyclopropane carboxylic acid derivatives: These compounds have a cyclopropane ring and carboxylic acid group, making them structurally related.
Carbamoyl compounds: These compounds contain the carbamoyl group and are used in various chemical and biological applications
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-[methyl(oxan-4-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-13(8-9-2-6-17-7-3-9)10(14)12(4-5-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
Clé InChI |
BZURGYBIYKJGSQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCOCC1)C(=O)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


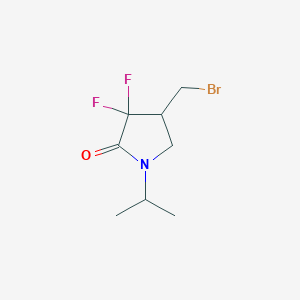

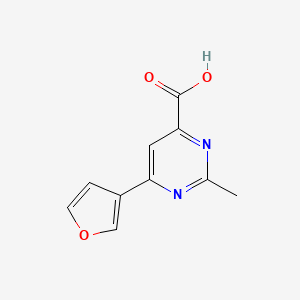
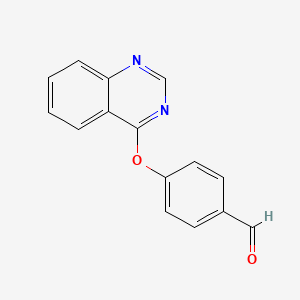
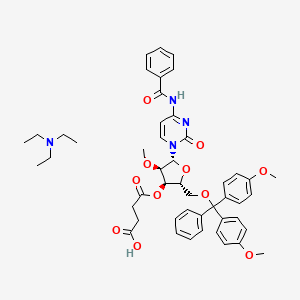
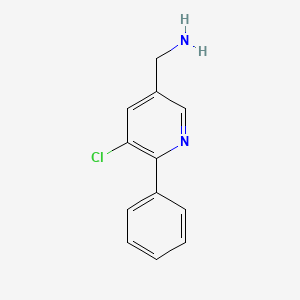
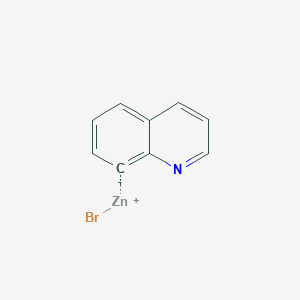

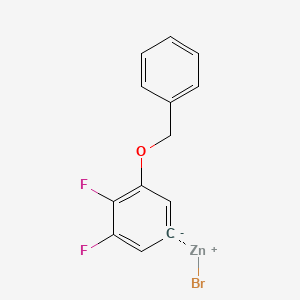
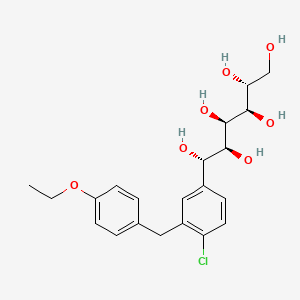
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
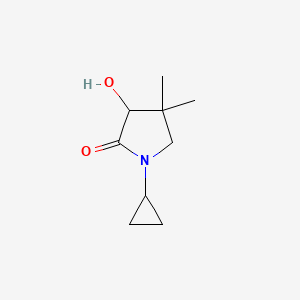
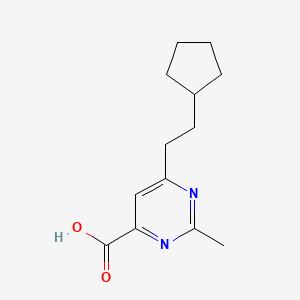
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
